Regioisomeric Bromine Placement: 7-Bromo vs. 5-Bromo Substitution in Benzodioxole Scaffolds
The 7-bromo substitution pattern on the benzo[d][1,3]dioxole ring (present in CAS 1892297-27-6) is fundamentally distinct from the more widely available 5-bromo substitution pattern (e.g., 5-bromo-1,3-benzodioxole, CAS 2635-13-4). While no direct head-to-head biological comparison exists for this specific compound, the regiochemical difference is structurally deterministic for cross-coupling outcomes. In Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig aminations, the 7-position exhibits different steric and electronic environment compared to the 5-position due to proximity to the dioxole oxygen atoms and the adjacent 4-acetyl group [1]. This regiochemical distinction is critical for medicinal chemists pursuing specific substitution vectors in lead optimization campaigns, where patent claims often hinge on precise substitution topology [2].
| Evidence Dimension | Regiochemistry and substitution topology |
|---|---|
| Target Compound Data | Bromine at position 7; acetyl group at position 4 on benzo[d][1,3]dioxole ring |
| Comparator Or Baseline | 5-Bromo-1,3-benzodioxole (CAS 2635-13-4) and related 5-substituted benzodioxoles |
| Quantified Difference | Not quantified for biological activity; structural difference is absolute and binary (7-bromo vs. 5-bromo) |
| Conditions | Structural analysis and synthetic chemistry precedent |
Why This Matters
Regiochemistry directly dictates cross-coupling site selectivity and the three-dimensional orientation of appended groups, making 7-bromo derivatives irreplaceable when a specific substitution vector is required.
- [1] PubChem. (2026). 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one. PubChem CID 117358976. View Source
- [2] Takamura, N., Inoue, I., Inage, M., & Yamaguchi, I. (2002). Benzodioxole derivatives, pharmaceutical compositions and use. U.S. Patent No. 6,479,535. Tanabe Seiyaku Co., Ltd. View Source
